molecular formula C18H18N4O2 B14100687 3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol

3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol

Cat. No.: B14100687
M. Wt: 322.4 g/mol
InChI Key: VPFUOYNAJHIXTI-UHFFFAOYSA-N
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Description

3-[(2-methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[4,5-c]isoquinolin-1(2H)-one core structure, which is fused with a tetrahydropyrimidine ring and substituted with a 2-methoxyphenylamino group

Preparation Methods

The synthesis of 3-[(2-methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimido[4,5-c]isoquinolin-1(2H)-one structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

3-[(2-methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring or the heterocyclic core.

Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-[(2-methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 3-[(2-methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1(2H)-one include other heterocyclic compounds with fused ring systems and similar substituents. Some examples are:

    Pyrimido[4,5-c]quinolin-1(2H)-one: A compound with a similar core structure but different substituents.

    Isoquinolin-1(2H)-one derivatives: Compounds with variations in the isoquinoline core and different functional groups.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(2-methoxyanilino)-7,8,9,10-tetrahydro-2H-pyrimido[4,5-c]isoquinolin-1-one

InChI

InChI=1S/C18H18N4O2/c1-24-14-9-5-4-8-13(14)20-18-21-16-15(17(23)22-18)12-7-3-2-6-11(12)10-19-16/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,20,21,22,23)

InChI Key

VPFUOYNAJHIXTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=NC=C4CCCCC4=C3C(=O)N2

Origin of Product

United States

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